molecular formula C16H23N3O6S B2652043 Methyl 4-((4-((methoxycarbonyl)amino)phenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1797872-58-2

Methyl 4-((4-((methoxycarbonyl)amino)phenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2652043
CAS RN: 1797872-58-2
M. Wt: 385.44
InChI Key: SKLMPLFGDKDQPY-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in medicinal chemistry. Piperidine derivatives are known to exhibit a wide range of biological activities and are present in many pharmaceuticals .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a methoxycarbonyl group (O=C(OC)), an amino group (NH2), a phenylsulfonamido group (Ph-SO2-NH-), and a carboxylate group (CO2^-) .

Scientific Research Applications

Oxindole Synthesis and Medicinal Chemistry Applications

One of the significant applications of derivatives related to "Methyl 4-((4-((methoxycarbonyl)amino)phenylsulfonamido)methyl)piperidine-1-carboxylate" includes their use in the synthesis of oxindoles through palladium-catalyzed C-H functionalization. This process is a part of Buchwald's and Hartwig's methodologies, indicating the compound's role in facilitating complex organic synthesis routes, which are crucial for developing medicinal chemistry synthesis strategies, including serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).

Role in Aminocarbonylation Reactions

Another study highlights the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, demonstrating the compound's versatility in forming carboxamides and ketocarboxamides under varying conditions. This research provides insight into the compound's potential in synthesizing various bioactive molecules, showcasing its importance in organic synthesis and potential pharmaceutical applications (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Synthesis of Piperidine Derivatives

The synthesis and pharmacological evaluation of benzamide derivatives, including those structurally related to "this compound," have been explored for their activity as serotonin 4 receptor agonists. This research underlines the compound's utility in developing new prokinetic agents with potential benefits for gastrointestinal motility, highlighting its relevance in therapeutic applications (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Intermediate in Vandetanib Synthesis

The compound also serves as a key intermediate in the synthesis of Vandetanib, a therapeutic agent, further emphasizing its importance in the pharmaceutical industry. This application showcases the compound's role in the development of complex medicinal compounds, offering insights into its versatility and utility in drug synthesis (Wang, Wang, Tang, & Xu, 2015).

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis process, and investigating its mechanism of action. Further studies could also explore its potential applications in medicinal chemistry .

properties

IUPAC Name

methyl 4-[[[4-(methoxycarbonylamino)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-24-15(20)18-13-3-5-14(6-4-13)26(22,23)17-11-12-7-9-19(10-8-12)16(21)25-2/h3-6,12,17H,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLMPLFGDKDQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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